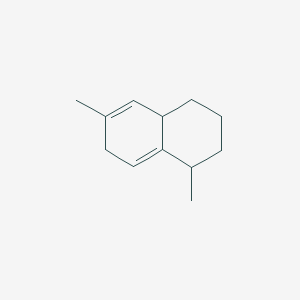
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system
Preparation Methods
The synthesis of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves several steps, typically starting from naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction conditions are carefully controlled to ensure selective hydrogenation and the formation of the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and purity.
Chemical Reactions Analysis
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a model compound in studies of hydrogenation and substitution reactions.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene can be compared with other similar compounds, such as:
- 1,2,3,4,4a,7-Hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
- 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethyl-naphthalene
- 4,10-Dimethyl-7-isopropyl [4,4,0]-bicyclo-1,4-decadiene
- Cadina-1(2),4-diene
These compounds share structural similarities with this compound but differ in the position and nature of substituents on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties .
Properties
CAS No. |
160246-63-9 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C12H18/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h7-8,10-11H,3-6H2,1-2H3 |
InChI Key |
QGTMZWLJWLJTMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2C1=CCC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


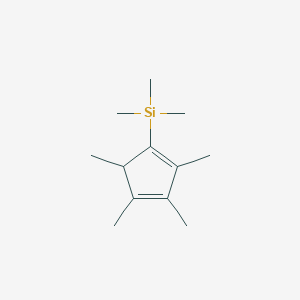
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
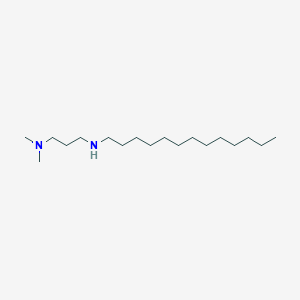
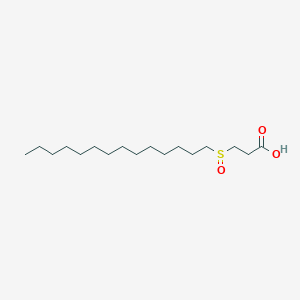


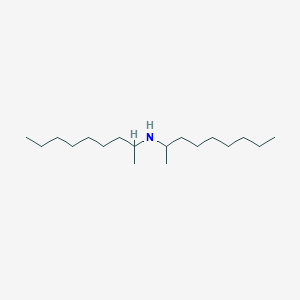
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
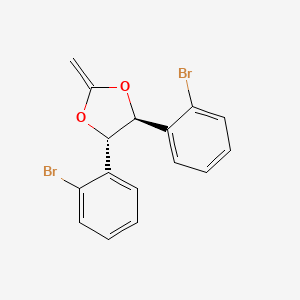
![3-(3-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12564105.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
